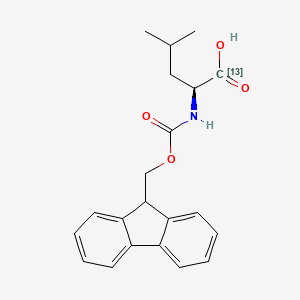

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid

Vue d'ensemble

Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a fluorene moiety attached to a pentanoic acid chain via a methoxycarbonylamino linker .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, which allows for the coupling of the amino acid to the growing peptide chain .Physical And Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a solid at room temperature. Its exact melting point, boiling point, and other physical and chemical properties would need to be determined experimentally .Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Leu-OH-1-13C: is primarily used in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino group during the synthesis process. This allows for the selective formation of peptide bonds without unwanted side reactions. The incorporation of the 13C label allows for the study of peptides using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the structure and dynamics of the peptide molecules .

Bio-NMR Spectroscopy

The 13C label in Fmoc-Leu-OH-1-13C makes it an ideal candidate for bio-NMR spectroscopy applications. Researchers can use this technique to investigate the three-dimensional structures of biomolecules in solution. The 13C atom serves as an important marker that can be tracked during NMR studies to understand the environment and behavior of the labeled amino acid within larger protein structures .

Metabolic Studies

In metabolic studies, 13C-labeled amino acids like Fmoc-Leu-OH-1-13C are used to trace metabolic pathways and fluxes. By following the incorporation of the 13C label into various metabolites, researchers can map out how the amino acid is utilized and metabolized within living organisms. This application is crucial for understanding metabolic diseases and developing targeted therapies .

Proteomics

Proteomics, the large-scale study of proteins, often utilizes stable isotope labels to quantify and identify proteins in complex mixtures. Fmoc-Leu-OH-1-13C can be incorporated into proteins, which are then analyzed using mass spectrometry. The 13C label causes a predictable shift in the mass of the labeled amino acid, aiding in protein identification and quantification .

Drug Development

In drug development, Fmoc-Leu-OH-1-13C can be used to create labeled versions of peptide-based drugs. This allows for the tracking of the drug in biological systems using NMR or mass spectrometry. Understanding the drug’s distribution, metabolism, and excretion is essential for evaluating its efficacy and safety .

Environmental Tracing

Stable isotope-labeled compounds like Fmoc-Leu-OH-1-13C are also used in environmental studies to trace the fate of organic compounds in ecosystems. The 13C label can help determine the degradation pathways and the persistence of peptide-related compounds in the environment, providing valuable information for ecological assessments .

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of the amino acid leucine , which plays a crucial role in protein synthesis in the body.

Mode of Action

It is known that the fmoc group is rapidly removed by base . This suggests that Fmoc-Leu-OH-1-13C may interact with its targets through a similar mechanism, where the Fmoc group serves as a protective group during peptide synthesis .

Biochemical Pathways

As a derivative of the amino acid leucine , it may be involved in protein synthesis and other Leucine-related metabolic pathways.

Pharmacokinetics

As a derivative of the amino acid leucine , it is likely to be absorbed and distributed in the body in a similar manner to other amino acids.

Result of Action

Given its role in peptide synthesis , it may contribute to the formation of proteins and peptides in the body.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-CHPITSPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583864 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Leu-OH-1-13C | |

CAS RN |

202114-53-2 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

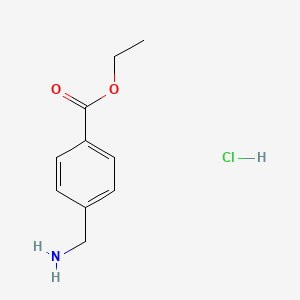

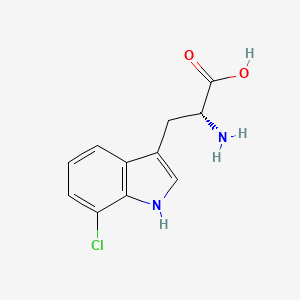

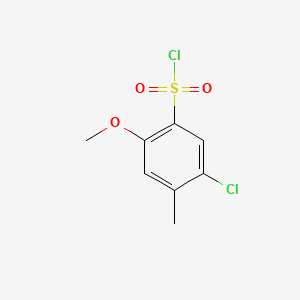

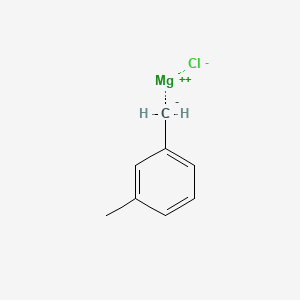

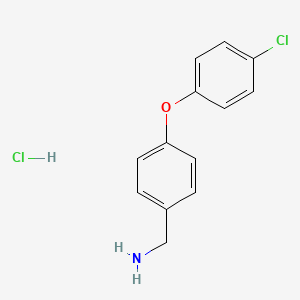

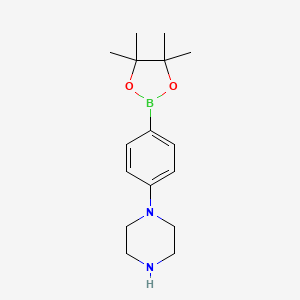

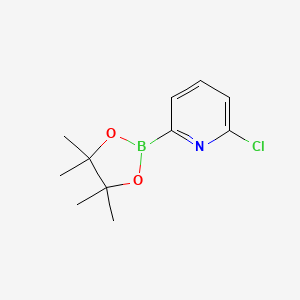

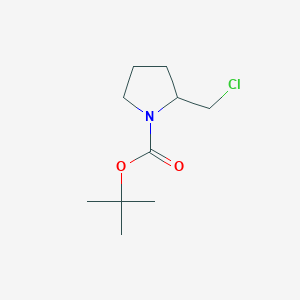

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)